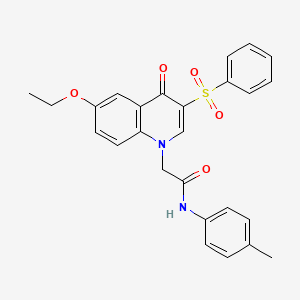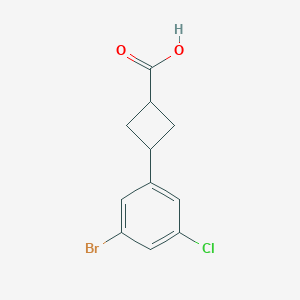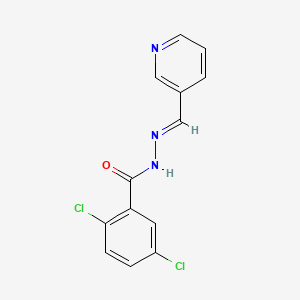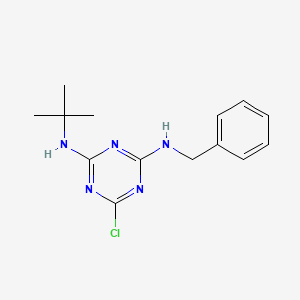![molecular formula C23H20N2O5S B2362895 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941882-38-8](/img/structure/B2362895.png)
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole compound . Benzodioxole compounds have been evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide-containing compounds like the one have shown anticancer activity .
Synthesis Analysis
The synthesis of similar compounds involves dissolving 3,4-(Methylenedioxy)benzoic acid in dichloromethane. To this mixture, DMAP and EDC are added and the mixture is allowed to stir under nitrogen gas at room temperature for 1 hour .
Molecular Structure Analysis
The molecular structure of similar compounds can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight of similar compounds is around 166.1308 .
Chemical Reactions Analysis
Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Carboxamide-containing compounds have shown anticancer activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 166.1308 . They are soluble in non-polar organic solvents and insoluble in water .
科学的研究の応用
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. The benzo[d][1,3]dioxole moiety is a common feature in many bioactive molecules, and when fused with heteroaryl indoles, it has shown activity against various cancer cell lines . For instance, similar structures have demonstrated effectiveness against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines, with IC50 values in the nanomolar range . The ability to induce cell cycle arrest and apoptosis makes this compound a promising candidate for further anticancer studies.
Lead Detection
The benzo[d][1,3]dioxole framework has been utilized in the synthesis of compounds for the detection of carcinogenic lead (Pb2+) . Given the structural similarity, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide could be explored for its potential in developing sensitive and selective sensors for lead detection in environmental samples.
Synthesis of Bioactive Compounds
Benzo[d][1,3]dioxole derivatives are valuable starting materials for synthesizing a wide range of bioactive compounds . The compound could serve as a precursor for creating novel molecules with diverse therapeutic properties, including antiviral, antibacterial, and antifungal activities.
Material Chemistry
The unique structure of this compound may find applications in material chemistry, particularly in the development of organic semiconductors or as a building block for complex molecular architectures . Its potential for electronic and photonic properties could be explored further.
Total Synthesis of Alkaloids
Compounds containing the benzo[d][1,3]dioxole moiety have been used in the total synthesis of various alkaloids . The compound could potentially be used in the synthesis of benzylisoquinoline alkaloids, which have significant pharmacological importance.
作用機序
将来の方向性
The development and discovery of novel anticancer medications remain extremely important due to various factors . Benzodioxole compounds, including “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide”, may represent a promising direction for future research in this area .
特性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-23(17-8-11-21-22(14-17)30-15-29-21)24-18-9-10-20-16(13-18)5-4-12-25(20)31(27,28)19-6-2-1-3-7-19/h1-3,6-11,13-14H,4-5,12,15H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEBZKRYSKXMPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2362817.png)
![4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2362821.png)
![2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid](/img/structure/B2362822.png)


![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362829.png)



![4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2362834.png)
